7-acetyl-6-(1-acetyl-1H-indol-3-yl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Overview
Description
7-acetyl-6-(1-acetyl-1H-indol-3-yl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a useful research compound. Its molecular formula is C24H21N5O3S and its molecular weight is 459.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 459.13651072 g/mol and the complexity rating of the compound is 741. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial and Antifungal Applications
Compounds synthesized from related heterocyclic chemistries have been studied for their antimicrobial and antifungal activities. For instance, a study on the synthesis, antibacterial, and antifungal activity of new pyrazoline and pyrazole derivatives, including triazinoindole and triazepine compounds, reported significant antimicrobial efficacy against organisms like E. coli, P. aeruginosa, S. aureus, and C. albicans using Nutrient Agar and Sabouraud Dextrose Agar diffusion methods (Hassan, 2013). Similarly, another study on the synthesis of antimicrobial benzo[1,2,4]triazoloazepinium salts and tetrahydronaphtho[1,2-e][1,2,4]triazines highlighted the creation of novel annulated azaheterocycles with potent activity against Gram-positive bacteria like Staphylococcus aureus (Zheng et al., 2021).
Anti-Tumor Applications
Research on 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno[2,3-d]pyrimidine as a key precursor for synthesizing triazines and triazepines has shown potential anti-tumor properties. These novel compounds exhibited significant activity against human breast cell MCF-7 line and liver carcinoma cell line HepG2, showcasing their potential as anti-tumor agents (Badrey & Gomha, 2012).
Synthetic Chemistry Applications
The exploration of synthetic routes and the reactivity of triazino[5,6-d][3,1]benzoxazepine derivatives and related compounds are of significant interest in the field of synthetic organic chemistry. For example, studies on the regioselectivity in 1,5-electrocyclization of N-[as-triazin-3-yl]nitrilimines leading to the synthesis of s-triazolo[4,3-b]-as-triazin-7(8H)-ones provide insights into the synthetic versatility and potential applications of these compounds in designing novel molecules with desirable properties (Shawali & Gomha, 2002).
Properties
IUPAC Name |
1-[3-(7-acetyl-3-ethylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)indol-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O3S/c1-4-33-24-25-22-21(26-27-24)17-10-6-8-12-20(17)29(15(3)31)23(32-22)18-13-28(14(2)30)19-11-7-5-9-16(18)19/h5-13,23H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWYHVTYQJNYBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CN(C5=CC=CC=C54)C(=O)C)C(=O)C)N=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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